ARN-6039 is synthesized through advanced organic chemistry techniques and is classified under small molecule inhibitors. Its mechanism of action involves targeting specific proteins or pathways that are crucial for the proliferation of cancer cells, making it a potential candidate for cancer therapeutics.
The synthesis of ARN-6039 employs a combination of traditional organic synthesis methods and modern techniques such as microwave-assisted synthesis to enhance efficiency and yield. Key steps in the synthesis include:
The detailed synthetic pathway typically involves multiple reaction steps, each requiring careful control of reaction conditions to achieve the desired product.
ARN-6039 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide data on:
The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
ARN-6039 undergoes several chemical reactions that are critical to its function:
These reactions are studied using various analytical techniques including chromatography and spectrometry.
ARN-6039 exerts its therapeutic effects through a specific mechanism that involves:
Data from preclinical studies indicate promising results regarding the efficacy of ARN-6039 in various cancer models.
The physical properties of ARN-6039 include:
Chemical properties encompass:
Relevant data from studies provide insights into these properties, guiding formulation development.
ARN-6039 has potential applications in several areas:
ARN-6039 (CAS# 1675206-11-7) is a synthetically derived small molecule with the chemical name 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one. Its molecular formula is C21H21F3N2O3, and it has a molecular weight of 406.40 g/mol. Structurally, it features:
The compound is classified as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist, binding competitively to the ligand-binding domain (LBD) of RORγt. This binding displaces endogenous agonists like cholesterol oxysterols, thereby suppressing transcriptional activity [4] [6] [8].
Table 1: Molecular Characteristics of ARN-6039
Property | Value |
---|---|
CAS Number | 1675206-11-7 |
Molecular Formula | C21H21F3N2O3 |
Exact Mass | 406.1504 g/mol |
SMILES Notation | COC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1 |
XLogP3 | 3.9 (Predicted) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
The therapeutic targeting of RORγt emerged from discoveries linking cholesterol metabolism to immune regulation. Early research identified that:
This prompted the development of selective synthetic inverse agonists:
Table 2: Evolution of RORγt Inverse Agonists
Compound | Class | Key Advancement | Status |
---|---|---|---|
Digoxin | Steroid glycoside | First inverse agonist identified | Not developed |
Triterpenes | Natural products | Subtype selectivity (e.g., ursolic acid) | Preclinical |
ARN-6039 | Synthetic phenylglycinamide | Oral bioavailability; CNS activity | Phase I (2017) |
VTP-43742 | Biphenyl sulfonamide | Enhanced potency vs. psoriasis | Phase II |
Th17 cells express RORγt as their master transcription factor and drive pathology in autoimmune diseases via:
ARN-6039’s therapeutic rationale hinges on:
ARN-6039 validates this mechanism by:
Table 3: Th17 Cytokines and Autoimmune Disease Links
Cytokine | Primary Disease Association | ARN-6039’s Effect |
---|---|---|
IL-17A | Psoriasis, Multiple sclerosis | 70–80% reduction in models |
IL-17F | Inflammatory bowel disease | Co-suppression with IL-17A |
IL-22 | Rheumatoid arthritis | Indirect inhibition |
GM-CSF | Neuroinflammation | Reduced CNS infiltration |
This mechanistic approach positions ARN-6039 as a pioneering disease-modifying agent for autoimmune demyelinating conditions, distinct from symptomatic therapies [1] [4] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7